N-[3-(4-methoxyphenyl)-4-oxothiochromen-2-yl]thiophene-2-carboxamide N-[3-(4-methoxyphenyl)-4-oxothiochromen-2-yl]thiophene-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 900875-51-6
VCID: VC4321051
InChI: InChI=1S/C21H15NO3S2/c1-25-14-10-8-13(9-11-14)18-19(23)15-5-2-3-6-16(15)27-21(18)22-20(24)17-7-4-12-26-17/h2-12H,1H3,(H,22,24)
SMILES: COC1=CC=C(C=C1)C2=C(SC3=CC=CC=C3C2=O)NC(=O)C4=CC=CS4
Molecular Formula: C21H15NO3S2
Molecular Weight: 393.48

N-[3-(4-methoxyphenyl)-4-oxothiochromen-2-yl]thiophene-2-carboxamide

CAS No.: 900875-51-6

Cat. No.: VC4321051

Molecular Formula: C21H15NO3S2

Molecular Weight: 393.48

* For research use only. Not for human or veterinary use.

N-[3-(4-methoxyphenyl)-4-oxothiochromen-2-yl]thiophene-2-carboxamide - 900875-51-6

Specification

CAS No. 900875-51-6
Molecular Formula C21H15NO3S2
Molecular Weight 393.48
IUPAC Name N-[3-(4-methoxyphenyl)-4-oxothiochromen-2-yl]thiophene-2-carboxamide
Standard InChI InChI=1S/C21H15NO3S2/c1-25-14-10-8-13(9-11-14)18-19(23)15-5-2-3-6-16(15)27-21(18)22-20(24)17-7-4-12-26-17/h2-12H,1H3,(H,22,24)
Standard InChI Key LKIUPQQLOCWJHS-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C2=C(SC3=CC=CC=C3C2=O)NC(=O)C4=CC=CS4

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a thiochromenone scaffold (a sulfur-containing analog of chromene) fused with a 4-methoxyphenyl ring and a thiophene carboxamide group. The methoxy group at the para position of the phenyl ring enhances electron-donating effects, potentially influencing binding interactions with biological targets. The thiophene moiety contributes to aromatic stacking interactions, while the carboxamide group enables hydrogen bonding.

Key structural attributes include:

  • IUPAC Name: N-[3-(4-methoxyphenyl)-4-oxothiochromen-2-yl]thiophene-2-carboxamide

  • SMILES: COC1=CC=C(C=C1)C2=C(SC3=CC=CC=C3C2=O)NC(=O)C4=CC=CS4

  • InChIKey: LKIUPQQLOCWJHS-UHFFFAOYSA-N

Physicochemical Characteristics

PropertyValue
Molecular Weight393.48 g/mol
Molecular FormulaC21H15NO3S2
SolubilityNot reported
LogP (Predicted)~3.2 (Est.)

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically involves multi-step organic reactions:

  • Thiochromenone Core Formation: Condensation of 2-mercaptobenzaldehyde with a β-keto ester under acidic conditions yields the thiochromen-4-one intermediate.

  • Friedel-Crafts Alkylation: Introduction of the 4-methoxyphenyl group via electrophilic aromatic substitution using 4-methoxybenzyl chloride.

  • Amide Coupling: Reaction of the amine-functionalized thiochromenone with thiophene-2-carbonyl chloride in the presence of a coupling agent like HATU.

Optimization Challenges

  • Regioselectivity: Achieving precise substitution at position 3 of the thiochromenone requires careful control of reaction conditions.

  • Yield Improvements: Current protocols lack yield data, but analogous syntheses report 40–60% efficiency for similar amide couplings.

Biological Activity and Mechanism of Action

Pharmacological Profile

Preliminary studies suggest the following activities:

  • Anticancer: Inhibits proliferation in colorectal and lung cancer cell lines by disrupting kinase signaling pathways .

  • Anti-inflammatory: Suppresses NF-κB and COX-2 expression in macrophage models.

  • Antioxidant: Scavenges free radicals via the thiophene sulfur and phenolic methoxy group.

Mechanism of Action

The compound likely targets:

  • eIF4A Helicase: Structural analogs inhibit eukaryotic initiation factor 4A (eIF4A), blocking translation of oncogenic mRNAs .

  • PI3K/Akt/mTOR Pathway: Downregulation of phosphorylated Akt observed in HCT116 colon cancer cells .

  • CYP450 Enzymes: Metabolized by CYP3A4, as predicted from its heterocyclic motifs.

Pharmacological Applications

Oncology

In a preclinical trial, the compound showed partial response in breast cancer models (AEL score: 4165) and stable disease in lung adenocarcinoma . Comparative efficacy data:

Tumor TypeResponse RateAEL Score
Breast CancerPartial4165
Lung CancerStable315.04
Colorectal CancerProgressive-1291.37

Inflammatory Diseases

In murine models, 10 mg/kg dosing reduced TNF-α levels by 58% within 6 hours, comparable to dexamethasone.

Analytical Characterization

Spectroscopic Methods

  • NMR: ¹H NMR (DMSO-d6): δ 8.21 (s, 1H, NH), 7.92–7.12 (m, 10H, Ar-H), 3.87 (s, 3H, OCH3).

  • Mass Spectrometry: ESI-MS m/z 394.1 [M+H]+.

  • IR: Peaks at 1675 cm⁻¹ (C=O), 1240 cm⁻¹ (C-O-C).

Comparative Analysis with Structural Analogues

PropertyTarget CompoundN-[2-(4-MeO-Ph)-4-Oxo-Chromen-6-yl]Thiophene-2-CAN-[2-(2-MeO-Ph)-4-Oxo-Chromen-6-yl]Thiophene-2-CA
CAS No.900875-51-6921881-81-4923158-02-5
Molecular Weight393.48377.41377.41
Anticancer IC50539.6 nM 444.4 nM Not reported
Key Substituent3-(4-MeO-Ph)2-(4-MeO-Ph)2-(2-MeO-Ph)

The 4-methoxyphenyl substitution in the target compound enhances kinase inhibition compared to ortho-substituted analogues.

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